3-Fluoro-4-iodonitrobenzene
Overview
Description
3-Fluoro-4-iodonitrobenzene is a chemical compound with the molecular formula C6H3FINO2 . It has an average mass of 266.996 Da and a monoisotopic mass of 266.919250 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, an iodine atom, and a nitro group . More detailed structural analysis may require computational chemistry methods or experimental techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 267 and is stored at refrigerator temperatures . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Interactions in Crystal Structures
The study of C−H···F interactions in crystalline fluorobenzenes, including compounds like 3-Fluoro-4-iodonitrobenzene, highlights their significance in understanding weak acceptor capabilities of the C−F group. This research provides insight into the structural roles of these interactions, which are crucial for pharmaceutical and agricultural chemical industries (Thalladi et al., 1998).
Biodegradation of Fluorobenzenes
Investigations into the biodegradation of difluorobenzenes (DFBs), including derivatives of this compound, by bacterial strains like Labrys portucalensis, are essential for understanding the environmental impact and potential remediation strategies for these compounds. This research is particularly relevant for addressing pollution related to industrial synthesis byproducts (Moreira et al., 2009).
Molecular Structure Analysis
Studying the molecular structure and barriers of various fluorine-substituted nitrobenzenes, including this compound, provides valuable insights into their chemical behavior and potential applications in various fields like material science and nanotechnology (Correll et al., 1980).
Synthesis of Radiopharmaceuticals
The synthesis and study of compounds like 1-bromo-4-[18F]fluorobenzene, which are structurally related to this compound, are crucial in developing radiopharmaceuticals for medical imaging, such as in positron emission tomography (PET). This research contributes to advancements in medical diagnostics and therapy (Ermert et al., 2004).
Chemistry of Polyvalent Iodine
The chemistry of polyvalent iodine, closely related to compounds like this compound, is significant for its oxidizing properties and benign environmental character. This research is pivotal for organic synthesis, offering insights into selective oxidative transformations of complex molecules (Zhdankin & Stang, 2008).
Mechanism of Action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of 3-Fluoro-4-iodonitrobenzene involves a series of reactions. The nitro group on the benzene ring is a meta director, meaning it directs subsequent reactions to occur at the meta position on the ring . This property is crucial in the synthesis of various compounds .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including nitration, bromination, and conversion of nitro groups to amines .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 4°c .
Result of Action
Nitrobenzene compounds are known to have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It is also recommended to use personal protective equipment and avoid contact with skin and eyes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound is a solid with a molecular weight of 267 . It is used in proteomics research .
Molecular Mechanism
It is known that the compound can participate in various chemical processes due to its fluorine, iodine, and nitro functional groups .
Temporal Effects in Laboratory Settings
3-Fluoro-4-iodonitrobenzene is a solid that is stored at 4° C . Its melting point is between 125-127° C
Metabolic Pathways
It is known that the compound can participate in various chemical processes due to its fluorine, iodine, and nitro functional groups .
properties
IUPAC Name |
2-fluoro-1-iodo-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFWGDKYKHVKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282131 | |
Record name | 3-Fluoro-4-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2996-30-7 | |
Record name | 2996-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-4-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2996-30-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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